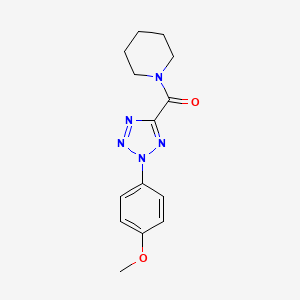
(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C14H17N5O2 and its molecular weight is 287.323. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(piperidin-1-yl)methanone , also known by its synonym CHEMBL3431658 , has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is C21H23N5O with a molecular weight of approximately 393.4 g/mol. The structure features a tetrazole ring, a methoxyphenyl group, and a piperidine moiety, which are critical for its biological activity.
Anticancer Activity
Recent studies have demonstrated that compounds containing tetrazole rings exhibit significant anticancer properties. The structure-activity relationship (SAR) analysis indicates that the presence of the methoxy group enhances cytotoxicity against various cancer cell lines. For instance, related compounds have shown IC50 values in the low micromolar range against colon carcinoma and other cancer types, suggesting that the methoxyphenyl substitution is crucial for enhancing anticancer efficacy .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT-15 (Colon Cancer) | 1.61 ± 1.92 |
| Compound B | A-431 (Skin Cancer) | 1.98 ± 1.22 |
Anticonvulsant Activity
The compound has also been evaluated for anticonvulsant properties. In animal models, derivatives similar to this compound exhibited significant protection against seizures induced by pentylenetetrazol (PTZ), indicating potential as an anticonvulsant agent .
The biological activity of this compound is believed to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine synthesis, which is crucial for cell proliferation .
- Interference with Cell Signaling : The interaction with specific proteins involved in cancer cell survival and proliferation pathways has also been suggested, although detailed molecular dynamics studies are still needed to elucidate these mechanisms fully.
Case Studies
- Antitumor Efficacy : A study involving a series of tetrazole derivatives demonstrated that modifications at the phenyl ring significantly improved anticancer activity against human glioblastoma U251 cells and melanoma WM793 cells. The presence of electron-donating groups like methoxy was linked to enhanced cytotoxic effects .
- Anticonvulsant Evaluation : In a controlled study, various analogs were tested for their ability to prevent convulsive seizures in rodent models. Results indicated that certain modifications led to improved efficacy and reduced side effects compared to traditional anticonvulsants .
Eigenschaften
IUPAC Name |
[2-(4-methoxyphenyl)tetrazol-5-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-21-12-7-5-11(6-8-12)19-16-13(15-17-19)14(20)18-9-3-2-4-10-18/h5-8H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXPWTBODMWWLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














